3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid: is a compound with a mouthful of a name! Let’s break it down:
Structure: It consists of a ring fused to a moiety.
Chemical Formula: CHOS
IUPAC Name: 2-amino-3-(benzo[b]thiophen-3-yl)propanoic acid
Preparation Methods
Synthetic Routes::
Condensation Reactions: The synthesis of thiophene derivatives often involves condensation reactions. Notable methods include
- Information on large-scale industrial production methods for this specific compound is limited. research in the field of thiophene derivatives continues to evolve.
Chemical Reactions Analysis
Reactivity: 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid can participate in various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidations might involve oxidizing agents like potassium permanganate (KMnO), while reductions could use reducing agents like sodium borohydride (NaBH).
Major Products: These reactions can yield diverse products, including derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Thiophene derivatives find applications in material science, organic semiconductors, and organic light-emitting diodes (OLEDs).
Biology and Medicine: Some thiophene-based compounds exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.
Industry: Thiophene derivatives serve as corrosion inhibitors in industrial chemistry.
Mechanism of Action
- The precise mechanism by which 3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other compounds is challenging without specific analogs. its benzo[b]thiophene ring system sets it apart.
Similar Compounds: While I don’t have a specific list, other thiophene derivatives with similar structures and properties exist in the literature.
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H10O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9,12H,5H2,(H,13,14) |
InChI Key |
HELXTFMYJHKGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)O |
Origin of Product |
United States |
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